
Clorhidrato de 7-aminoquinolina
Descripción general
Descripción
7-Aminoquinoline hydrochloride is a compound that belongs to the class of aminoquinolines, which are known for their diverse biological activities. The aminoquinoline core structure is a common feature in many pharmacologically active compounds, including antimalarial, antimicrobial, and antitumor agents. The presence of a chlorine atom and various substituents at specific positions on the quinoline ring can significantly influence the biological activity of these compounds.
Synthesis Analysis
The synthesis of 7-aminoquinoline derivatives often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel 7-chloro-4-aminoquinoline derivatives . Additionally, the introduction of heterocyclic rings linked to the 4-aminoquinoline nucleus has been explored to enhance antimalarial
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
El Clorhidrato de 7-aminoquinolina ha sido estudiado por su potencial como agente antimicrobiano. La porción de quinolina, en particular, es conocida por su amplio espectro de bioactividad, que incluye propiedades antibacterianas, antifúngicas y antivirales . Esto lo convierte en un valioso candidato para el desarrollo de nuevos fármacos antimicrobianos, especialmente frente a la creciente resistencia a los antibióticos.
Aplicaciones Antifúngicas
El compuesto ha mostrado eficacia contra infecciones fúngicas. Se han sintetizado y probado derivados de la 7-cloroquinolina, un compuesto relacionado, por su actividad antifúngica contra diversas especies de Candida y levaduras del género Rhodotorula . Esto sugiere que el this compound también podría modificarse para mejorar sus propiedades antifúngicas.
Terapia Antivirulencia
En el campo de la terapia antivirulencia, que se dirige a los factores de virulencia de los patógenos en lugar de su viabilidad, los derivados de la quinolina han mostrado ser prometedores. Este enfoque puede reducir potencialmente la presión selectiva para el desarrollo de resistencia en los patógenos . El this compound podría contribuir a esta área sirviendo como un andamiaje para diseñar agentes antivirulencia.
Actividad Antiparasitaria
Los compuestos de quinolina han sido estudiados ampliamente por sus propiedades antimaláricas. Dada la similitud estructural, el this compound también puede poseer actividades antiparasitarias, que podrían aprovecharse para tratar enfermedades como la malaria .
Diseño y Desarrollo de Fármacos
El núcleo de quinolina es un farmacóforo bien reconocido en la química medicinal. Se utiliza como plantilla para el diseño de fármacos debido a su potencial medicinal. El this compound, con su estructura de quinolina funcionalizada, es probable que sea una molécula clave en el desarrollo de nuevos fármacos .
Síntesis Química y Química Orgánica
En la química orgánica sintética, el this compound se puede utilizar como material de partida o intermedio para la síntesis de diversas moléculas biológicamente activas. Su presencia en un compuesto puede alterar significativamente las propiedades químicas y las actividades biológicas del compuesto .
Safety and Hazards
Direcciones Futuras
The future directions of 7-Aminoquinoline Hydrochloride research could involve its potential use in the development of new antimicrobial agents . It has been synthesized as a new quinoline derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Furthermore, its derivatives have been used for live-cell imaging and found to target specifically Golgi apparatus in various cell lines .
Mecanismo De Acción
Target of Action
The primary targets of 7-Aminoquinoline Hydrochloride, similar to other quinoline derivatives, are the heme polymerase enzymes in parasites . These enzymes play a crucial role in the survival and proliferation of parasites by converting toxic heme into a less toxic form .
Mode of Action
7-Aminoquinoline Hydrochloride is thought to inhibit the activity of heme polymerase . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it into a less toxic form .
Biochemical Pathways
The inhibition of heme polymerase disrupts the biochemical pathways that allow the parasite to detoxify heme . This disruption leads to the accumulation of toxic heme within the parasite, which can lead to its death .
Pharmacokinetics
Similar compounds such as chloroquine and amodiaquine have been studied extensively . They are also known to be poorly soluble in water, but soluble in diluted acid, chloroform, and ether .
Result of Action
The result of the action of 7-Aminoquinoline Hydrochloride is the death of the parasite due to the accumulation of toxic heme . This leads to the effective treatment of diseases caused by these parasites.
Action Environment
The action of 7-Aminoquinoline Hydrochloride can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity
Propiedades
IUPAC Name |
quinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNXSQZYEIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



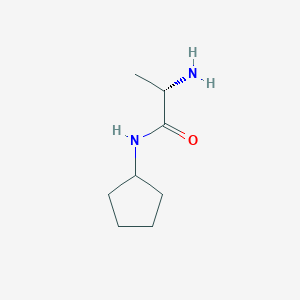
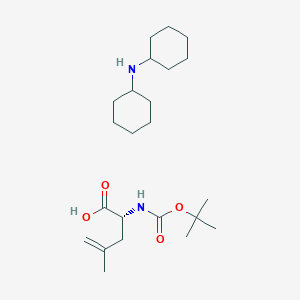
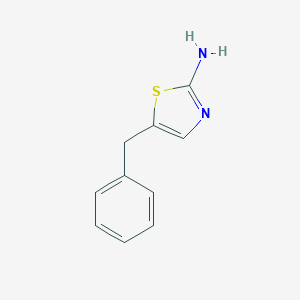


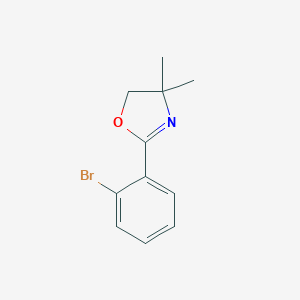
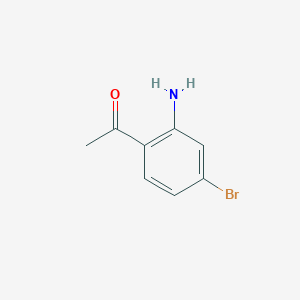
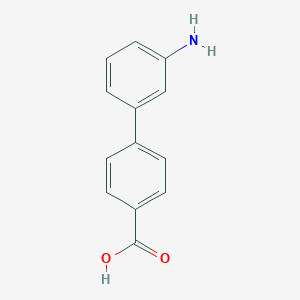
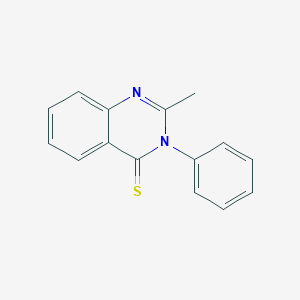
![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)



